molecular formula C27H29N5O3S2 B11627402 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627402
M. Wt: 535.7 g/mol
InChI Key: PDCVFGOHPBBANF-PYCFMQQDSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidinone core. Key structural features include:

  • Thiazolidinone moiety: A (Z)-configured methylidene bridge connecting the pyridopyrimidinone core to a 4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene group. The 2-phenylethyl substituent may improve lipophilicity and target binding .

The Z-configuration of the methylidene group is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-19-6-5-10-31-23(19)28-24(30-14-12-29(13-15-30)16-17-33)21(25(31)34)18-22-26(35)32(27(36)37-22)11-9-20-7-3-2-4-8-20/h2-8,10,18,33H,9,11-17H2,1H3/b22-18-

InChI Key

PDCVFGOHPBBANF-PYCFMQQDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)CCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine and thiazolidinone moieties through various coupling reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, “2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, “2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” could be explored for its potential as a drug candidate. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of “2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound ID Piperazine Substituent Thiazolidinone Substituent Molecular Formula (Example) Source
Target Compound 4-(2-hydroxyethyl) 3-(2-phenylethyl) C₃₁H₃₃N₇O₃S₂
Analogue 1 4-ethyl 3-(1-phenylethyl) C₃₀H₃₃N₇O₂S₂
Analogue 2 4-methyl 3-methyl C₂₅H₂₇N₇O₂S₂
Analogue 3 4-(methanesulfonyl) N/A C₂₃H₂₈N₆O₃S₂

Impact of Substituents on Physicochemical Properties

  • Hydroxyethyl vs.
  • Thiazolidinone Modifications: The 2-phenylethyl group in the target compound introduces greater steric bulk and lipophilicity than 1-phenylethyl (Analogue 1) or methyl (Analogue 2), which may enhance membrane permeability or target affinity .
  • Electron-Withdrawing Groups : Analogue 3’s methanesulfonyl-piperazine substituent introduces strong electron-withdrawing effects, altering electronic distribution and possibly binding kinetics compared to the target compound’s hydroxyethyl group .

Methodological Considerations in Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficient, MACCS keys) may classify the target compound differently depending on the emphasis placed on piperazine vs. thiazolidinone substructures . For example:

  • Global Similarity : The target compound shares >80% scaffold similarity with Analogue 1 but diverges in side-chain topology.
  • Local Similarity: Focus on the thiazolidinone moiety would group it with Analogue 2, despite piperazine differences .

Biological Activity

The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity. The molecular formula is C24H31N5O3S2C_{24}H_{31}N_{5}O_{3}S_{2} with a molecular weight of approximately 501.7 g/mol.

PropertyValue
Molecular FormulaC24H31N5O3S2
Molecular Weight501.7 g/mol
IUPAC Name(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyPWZVYUGWHQPKRV-CYVLTUHYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : It can modulate receptor activities that are crucial in various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX. For instance, in vitro studies demonstrated a reduction in IL-6 and TNF-alpha levels when treated with this compound.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy against several pathogens:

  • Escherichia coli
  • Staphylococcus aureus

Results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating promising antibacterial activity.

Case Study: In Vivo Efficacy

In a controlled animal study, the compound was administered to mice models with induced inflammation. The results showed a marked decrease in paw swelling compared to the control group, suggesting its effectiveness as an anti-inflammatory agent.

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